Picotrin

Inflammation Arachidonic Acid Cascade Drug Discovery

Picotrin is a unique dual COX/LOX inhibitor that blocks both prostaglandin and leukotriene pathways, overcoming the compensatory shunt limitation of classical NSAIDs. As a keratolytic agent historically developed for acne vulgaris, it enables dermatological research on comedolytic and anti-inflammatory mechanisms in a single molecule. Its high lipophilicity (XLogP3-AA = 5.8) supports topical formulation development studies. Ideal for in vitro/ex vivo eicosanoid blockade assays and synthetic chemistry using the 5-tritylpicolinic acid scaffold.

Molecular Formula C25H19NO2
Molecular Weight 365.4 g/mol
CAS No. 64063-57-6
Cat. No. B8762726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicotrin
CAS64063-57-6
Molecular FormulaC25H19NO2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CN=C(C=C4)C(=O)O
InChIInChI=1S/C25H19NO2/c27-24(28)23-17-16-22(18-26-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,27,28)
InChIKeyGDHQAOKGZLRWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picotrin (CAS 64063-57-6): A Unique Dual COX/LOX Inhibitor and Keratolytic Agent for Inflammation and Acne Research


Picotrin (CAS 64063-57-6) is a small-molecule pyridine carboxylic acid derivative (5-tritylpicolinic acid) that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the biosynthesis of both prostaglandins and leukotrienes [1]. Unlike classical NSAIDs that primarily target COX enzymes, Picotrin's dual mechanism offers a broader anti-inflammatory profile [1]. Additionally, Picotrin is classified as a keratolytic agent and was historically developed for the topical treatment of acne vulgaris [2].

Why Picotrin Cannot Be Replaced by Typical NSAIDs in Dual-Pathway Inhibition Studies


Typical non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, naproxen, or celecoxib, exert their effects primarily through the selective or non-selective inhibition of cyclooxygenase (COX) isozymes [1]. This single-pathway blockade can lead to a compensatory shunt of arachidonic acid metabolism toward the lipoxygenase (LOX) pathway, potentially exacerbating leukotriene-mediated inflammation and contributing to gastrointestinal adverse effects [1]. Picotrin's demonstrated dual inhibition of both COX and LOX pathways [2] directly addresses this mechanistic limitation, making it a non-substitutable tool for investigating the therapeutic potential of combined eicosanoid blockade. Furthermore, its established keratolytic activity distinguishes it from purely anti-inflammatory agents, positioning it uniquely for dermatological research applications where comedolytic and anti-inflammatory actions are both required [3].

Picotrin Quantitative Evidence Guide: Direct Comparisons to COX-Selective and LOX-Selective Inhibitors


Dual COX/LOX Inhibition vs. Single-Target NSAIDs: A Mechanistic Advantage

Picotrin is characterized as a dual inhibitor of both cyclooxygenase and lipoxygenase pathways [1]. In contrast, classic NSAIDs like difenamizole are described primarily as COX inhibitors [2]. While direct IC50 values for Picotrin against specific COX and LOX isozymes are not publicly disclosed in the core literature, the functional classification as a dual inhibitor places it in a distinct pharmacological class compared to single-pathway agents. This dual action is proposed to block the formation of both prostaglandins and leukotrienes, potentially offering a broader anti-inflammatory spectrum than COX-selective or non-selective NSAIDs [1].

Inflammation Arachidonic Acid Cascade Drug Discovery

Picotrin Keratolytic Activity vs. Anti-inflammatory-Only NSAIDs in Acne Models

Picotrin diolamine is explicitly designated as a keratolytic agent and was developed for the treatment of acne [1]. This contrasts with classical NSAIDs like difenamizole or ibuprofen, which possess analgesic and anti-inflammatory properties but lack direct keratolytic or comedolytic effects. The keratolytic action is essential for treating acne by promoting desquamation and unclogging pores, a functional dimension absent in standard anti-inflammatory comparators [1].

Dermatology Acne Vulgaris Keratolytic

Structural and Physicochemical Differentiation from Pyrazolone NSAIDs

Picotrin (5-tritylpicolinic acid, C25H19NO2, MW 365.4 g/mol) [1] is structurally unrelated to pyrazolone NSAIDs like difenamizole (C20H22N4O, MW 334.4 g/mol) [2]. Picotrin has a calculated XLogP3-AA of 5.8 [1], indicating high lipophilicity, which is favorable for topical delivery and stratum corneum penetration—a key requirement for its keratolytic and anti-acne applications. In contrast, the physicochemical properties of difenamizole are optimized for systemic administration. This fundamental structural and property divergence means that direct substitution in formulation or efficacy studies is scientifically invalid.

Medicinal Chemistry Physicochemical Properties SAR

High-Strength Quantitative Evidence is Not Publicly Available for This Compound

Following an exhaustive search of primary literature, patents, and authoritative databases, no publicly disclosed quantitative pharmacological data (e.g., IC50, Ki, EC50 values) for Picotrin against specific COX or LOX isozymes, or in head-to-head comparator studies, could be identified from permitted sources. This represents a significant limitation in the publicly available evidence base for this compound. The differentiation claims presented in this guide are therefore based on authoritative mechanistic classification and class-level inference rather than direct quantitative comparison. Users should verify the current state of knowledge with internal assays if precise quantitative potency data are required for their specific research application.

Evidence Limitation Data Availability

Picotrin: High-Value Research and Industrial Application Scenarios


In Vitro and Ex Vivo Models of Dual Eicosanoid Pathway Blockade

Given Picotrin's established dual inhibition of COX and LOX pathways [1], it is ideally suited as a tool compound in in vitro assays (e.g., human whole blood, isolated enzyme assays) and ex vivo tissue models designed to study the combined blockade of prostaglandin and leukotriene biosynthesis. This application leverages Picotrin's unique mechanistic profile to investigate the therapeutic potential of dual-pathway inhibition in inflammatory diseases where a compensatory shunt to LOX is a known limitation of traditional NSAIDs [2]. Researchers can use Picotrin to benchmark the effects of dual inhibition against single-pathway controls.

Dermatological Research: Acne Vulgaris and Comedolytic Studies

Picotrin's primary historical development as a keratolytic agent for acne [3] makes it a valuable tool in dermatological research. It can be employed in in vitro models of keratinocyte differentiation and desquamation, as well as in ex vivo human skin models to assess its effects on follicular hyperkeratinization and inflammation. Studies investigating the combination of keratolytic and anti-inflammatory activities within a single molecule, as seen in Picotrin, can provide insights into novel acne therapies. Its high calculated lipophilicity (XLogP3-AA = 5.8) [4] supports its use in topical formulation development studies.

Formulation and Drug Delivery Research for Highly Lipophilic Actives

With a computed XLogP3-AA of 5.8 [4], Picotrin is a highly lipophilic compound. This property makes it an excellent candidate for research into topical and transdermal drug delivery systems. Scientists can utilize Picotrin to develop and validate novel formulation strategies (e.g., nanoemulsions, liposomes, solid lipid nanoparticles) designed to enhance the penetration and bioavailability of highly lipophilic drug candidates. Its established pharmacological profile provides a functional endpoint (keratolytic/anti-inflammatory effect) to correlate with formulation performance and drug release kinetics.

Analytical Reference Standard and Chemical Intermediate

Picotrin (CAS 64063-57-6) is a well-defined small molecule with established identity and purity profiles from reputable vendors . It serves as a reliable analytical reference standard for method development and validation (e.g., HPLC, LC-MS) in pharmaceutical analysis. Furthermore, its unique structure, the 5-tritylpicolinic acid core, makes it a valuable starting material or intermediate for synthetic chemistry programs exploring novel anti-inflammatory or dermatological agents based on this scaffold [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picotrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.